molecular formula C10H19NO3 B8138331 tert-butyl (3R,4R)-3-aminooxane-4-carboxylate

tert-butyl (3R,4R)-3-aminooxane-4-carboxylate

Cat. No.: B8138331
M. Wt: 201.26 g/mol
InChI Key: HEVMGGVPHJVPPE-SFYZADRCSA-N
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Description

tert-Butyl (3R,4R)-3-aminooxane-4-carboxylate is a chemical compound that features a tert-butyl group attached to an aminooxane ring with a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of tert-butyl (3R,4R)-3-aminooxane-4-carboxylate may involve large-scale flow microreactor systems to ensure consistent quality and scalability. These systems provide a controlled environment for the reaction, minimizing side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-3-aminooxane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group can yield primary alcohols as the dominant products .

Scientific Research Applications

tert-Butyl (3R,4R)-3-aminooxane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl (3R,4R)-3-aminooxane-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules . The amino and carboxylate groups can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and aminooxane derivatives. Examples include tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, which is used in the synthesis of lipid-lowering drugs .

Uniqueness

tert-Butyl (3R,4R)-3-aminooxane-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo selective chemical transformations and its utility in various fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-aminooxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)7-4-5-13-6-8(7)11/h7-8H,4-6,11H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVMGGVPHJVPPE-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCOCC1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCOC[C@@H]1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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